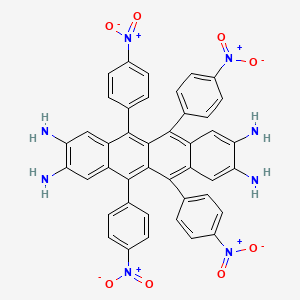
5,6,11,12-Tetrakis(4-nitrophenyl)tetracene-2,3,8,9-tetramine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,11,12-Tetrakis(4-nitrophenyl)tetracene-2,3,8,9-tetramine is a complex organic compound characterized by its tetracene core substituted with four nitrophenyl groups and four amine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,11,12-Tetrakis(4-nitrophenyl)tetracene-2,3,8,9-tetramine typically involves multi-step organic reactions. . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to handle large-scale production while maintaining the compound’s integrity.
Analyse Des Réactions Chimiques
Types of Reactions
5,6,11,12-Tetrakis(4-nitrophenyl)tetracene-2,3,8,9-tetramine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetracenequinones, while reduction can produce tetraamine derivatives.
Applications De Recherche Scientifique
5,6,11,12-Tetrakis(4-nitrophenyl)tetracene-2,3,8,9-tetramine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism by which 5,6,11,12-Tetrakis(4-nitrophenyl)tetracene-2,3,8,9-tetramine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s nitrophenyl groups can participate in various binding interactions, while the tetracene core provides a stable framework for these interactions. Pathways involved may include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6,11,12-Tetrakis(4-nitrophenyl)naphthacene: Similar structure but lacks the amine groups.
5,6,11,12-Tetraarylethynyltetracenes: Differ in the type of substituents attached to the tetracene core.
Uniqueness
5,6,11,12-Tetrakis(4-nitrophenyl)tetracene-2,3,8,9-tetramine is unique due to its combination of nitrophenyl and amine groups, which confer distinct chemical reactivity and potential for diverse applications. Its structural complexity also makes it a valuable compound for studying intricate organic reactions and developing new materials.
Propriétés
Numéro CAS |
918164-28-0 |
|---|---|
Formule moléculaire |
C42H28N8O8 |
Poids moléculaire |
772.7 g/mol |
Nom IUPAC |
5,6,11,12-tetrakis(4-nitrophenyl)tetracene-2,3,8,9-tetramine |
InChI |
InChI=1S/C42H28N8O8/c43-33-17-29-30(18-34(33)44)39(23-5-13-27(14-6-23)49(55)56)42-40(24-7-15-28(16-8-24)50(57)58)32-20-36(46)35(45)19-31(32)38(22-3-11-26(12-4-22)48(53)54)41(42)37(29)21-1-9-25(10-2-21)47(51)52/h1-20H,43-46H2 |
Clé InChI |
CWJJXGHQNOXVMD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C3C(=C4C=C(C(=CC4=C(C3=C(C5=CC(=C(C=C52)N)N)C6=CC=C(C=C6)[N+](=O)[O-])C7=CC=C(C=C7)[N+](=O)[O-])N)N)C8=CC=C(C=C8)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,5R)-1-(3,5-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14192582.png)
![3-[3-(Dibenzylamino)phenyl]but-2-enoic acid](/img/structure/B14192585.png)
![6-{[5-(Hexyloxy)-5-oxopentanoyl]oxy}hexanoic acid](/img/structure/B14192589.png)

![3-Methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14192604.png)





![5-Hydroxy-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14192629.png)


![2-{[(1R,2S)-2-Methyl-1-phenylbut-3-en-1-yl]amino}phenol](/img/structure/B14192636.png)
